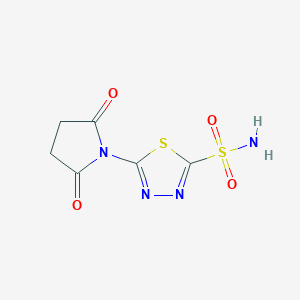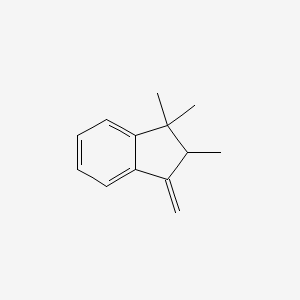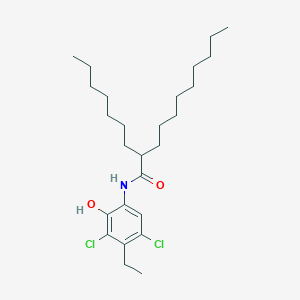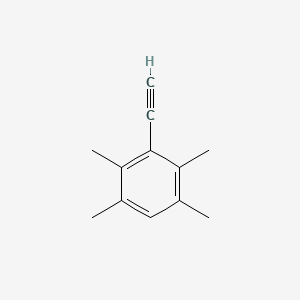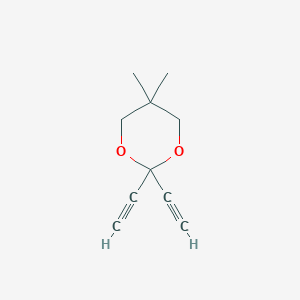
2,2-Diethynyl-5,5-dimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethynyl-5,5-dimethyl-1,3-dioxane is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethynyl-5,5-dimethyl-1,3-dioxane typically involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid. This method, originally developed by Meldrum, results in the formation of the dioxane ring structure . Alternative synthetic routes include the use of malonic acid, isopropenyl acetate, and catalytic sulfuric acid, or the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
2,2-Diethynyl-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
科学的研究の応用
2,2-Diethynyl-5,5-dimethyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2,2-Diethynyl-5,5-dimethyl-1,3-dioxane involves its ability to lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
2,2-Diethynyl-5,5-dimethyl-1,3-dioxane is similar to other compounds such as dimedone and barbituric acid in terms of its structure and reactivity. it is unique due to its higher acidity and the specific arrangement of its functional groups . Similar compounds include:
Dimedone: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Barbituric Acid: Used in the synthesis of barbiturates and other pharmaceutical compounds.
特性
CAS番号 |
174465-02-2 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
2,2-diethynyl-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H12O2/c1-5-10(6-2)11-7-9(3,4)8-12-10/h1-2H,7-8H2,3-4H3 |
InChIキー |
RZVMKODKSWFMQZ-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)(C#C)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)

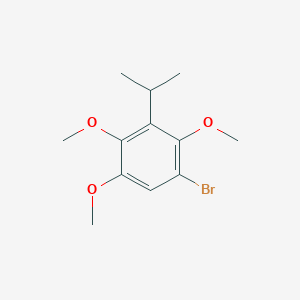
![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
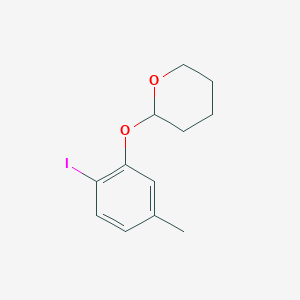
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
